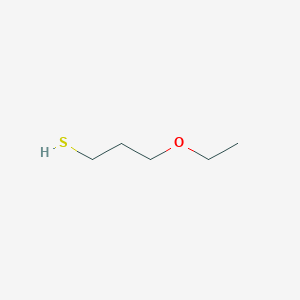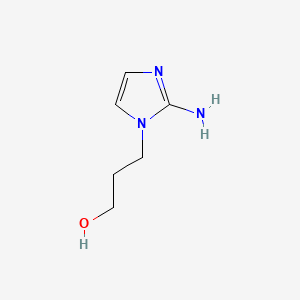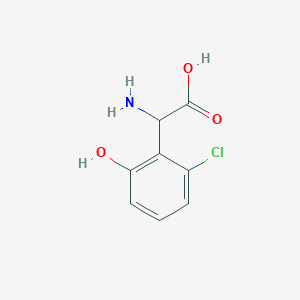
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H8ClNO3. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid typically involves the reaction of 2-chloro-6-hydroxybenzaldehyde with glycine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps like recrystallization or chromatography to ensure the final product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-chloro-6-hydroxybenzaldehyde.
Reduction: Formation of 2-amino-2-(2-chloro-6-hydroxyphenyl)ethanol.
Substitution: Formation of 2-amino-2-(2-hydroxy-6-hydroxyphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may bind to metabotropic glutamate receptors, leading to a cascade of cellular events that affect neuronal activity, gene expression, and synaptic plasticity. The compound’s effects are mediated through G protein-coupled signaling pathways, ultimately influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(2-chlorophenyl)acetic acid: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
2-Amino-2-(4-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group in a different position, leading to different chemical properties and biological activities.
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzo-triazole-4-carboxylic acid: Contains additional functional groups, leading to different reactivity and applications.
Uniqueness
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydroxy groups on the phenyl ring allows for diverse chemical transformations and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H8ClNO3 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
2-amino-2-(2-chloro-6-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-4-2-1-3-5(11)6(4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) |
InChI-Schlüssel |
IZVHHVHKJVWBCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)



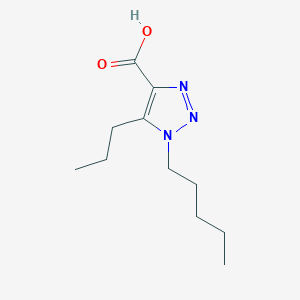
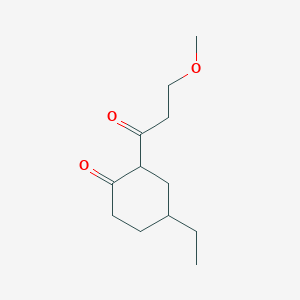
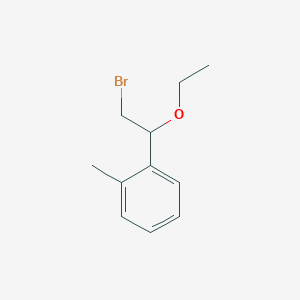
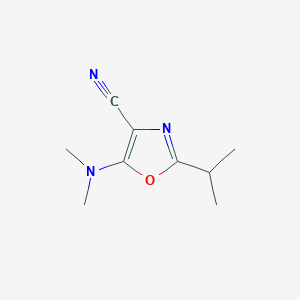
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)
